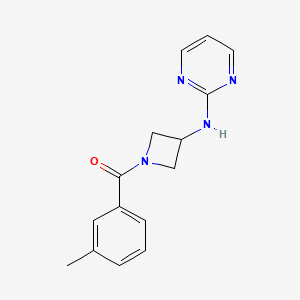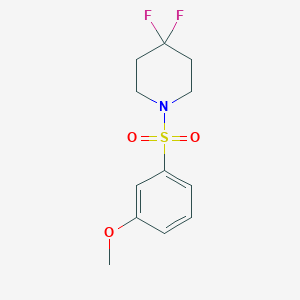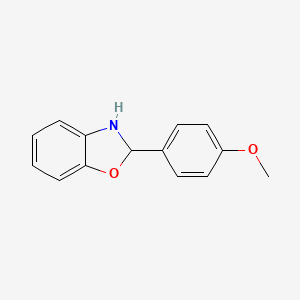
Grubbs Catalyst, 3nd Generation
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Grubbs Catalyst, 3rd Generation, also known as Grubbs Catalyst M300, is a yellow crystalline solid with high thermal stability and solubility in many organic solvents . It has a complex structure containing multiple organic groups and ligands, which contribute to its good activity and selectivity in catalytic reactions .
Synthesis Analysis
The Grubbs Catalyst, 3rd Generation, has been synthesized by changing or modifying different ligands . The kinetics of the nominally irreversible reaction of the third generation Grubbs catalyst G-III-Br with ethyl vinyl ether (EVE) in toluene at 5 °C have been re-visited .Molecular Structure Analysis
The molecular structure of the Grubbs Catalyst, 3rd Generation, is quite complex. It includes multiple organic groups and ligands, contributing to its good activity and selectivity in catalytic reactions . There is a rapid equilibrium between the bispyridyl form of G-III-Br, 1, and its monopyridyl form, 2 .Chemical Reactions Analysis
Grubbs Catalyst, 3rd Generation, is effective in cross metathesis of acrylonitrile and is also effective in Ring-Closing Metathesis (RCM) and the Ring-Opening Metathesis Polymerization (ROMP) production of block copolymers and polymers with narrow PDIs .Physical And Chemical Properties Analysis
Grubbs Catalyst, 3rd Generation, is a yellow crystalline solid with high thermal stability. It can dissolve in many organic solvents such as dichloromethane, acetone, toluene, etc .Applications De Recherche Scientifique
Tandem ROMP-Hydrogenation
The third-generation Grubbs catalyst exhibits exceptional efficiency in the tandem ring-opening metathesis polymerization (ROMP) and subsequent hydrogenation of sterically demanding norbornenes. This process allows for the production of saturated, functionalized ROMP polyolefins with precise chain lengths. Unlike its predecessors, the third-generation catalyst enables the integration of remarkable ROMP efficiency with high hydrogenation activity, facilitating access to chain-length-precise, functionalized polyolefins (Camm et al., 2007).
Practical Synthesis of Functional Metathesis Initiators
The third-generation Grubbs catalyst is pivotal in the design of functional enyne molecules that efficiently convert into a variety of custom initiators for polymer synthesis. This advancement enables high conversion efficiency to functional initiator structures, significantly impacting the synthesis of well-defined heterotelechelic polymers through metathesis polymerization (Zhang et al., 2018).
Living ROMP Synthesis and Redox Properties
Utilizing the third-generation Grubbs catalyst, the living ROMP of ferrocene/cobalticenium copolymers is achieved, allowing for the detailed study of their redox and electrochemical properties. This research provides insights into the synthesis of polymers with precise monomer units and their potential applications in various advanced technologies (Ciganda et al., 2016).
Ultrafast Cyclopolymerization for Polyene Synthesis
The third-generation Grubbs catalyst enables ultrafast cyclopolymerization of 1,6-heptadiyne derivatives, leading to the synthesis of functional polyacetylenes with excellent molecular weight control and narrow polydispersity. This living polymerization technique opens new avenues for creating advanced polymer architectures and nanostructures (Kang et al., 2011).
End-Functionalized ROMP Polymers for Biomedical Applications
Research demonstrates the use of allyl-based terminating agents with the third-generation Grubbs catalyst for end-functionalizing living polymer chains via ROMP. This method yields polymers with activated ester groups at the chain end, paving the way for the development of advanced polymeric materials, particularly in the biomedical field (Madkour et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Ruthenium-based catalysts like the Grubbs Catalyst, 3rd Generation, have a broad range of functional group, air, and moisture tolerance. They are extensively used to synthesize a variety of catalysts, and particular attention has been made in the synthesis of chemotherapeutic agents, polymers, biopolymers, and agrochemicals through this catalysis .
Propriétés
IUPAC Name |
benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;3-bromopyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N2.C7H6.2C5H4BrN.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-7-5-3-2-4-6-7;2*6-5-2-1-3-7-4-5;;;/h9-13H,7-8H2,1-6H3;1-6H;2*1-4H;2*1H;/q-1;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQCUTFFYIFJBH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1=CC=C(C=C1)C=[Ru](Cl)Cl.C1=CC(=CN=C1)Br.C1=CC(=CN=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H41Br2Cl2N4Ru- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2860561.png)
![2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole](/img/structure/B2860563.png)
![4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxamide](/img/structure/B2860566.png)
![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2860568.png)
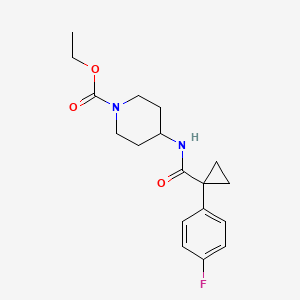
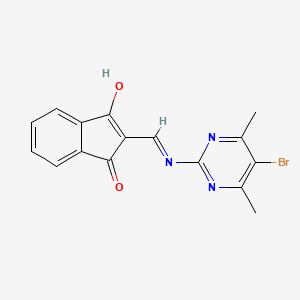
![Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2860573.png)
![N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2860574.png)
